molecular formula C8H15N3 B1317380 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine CAS No. 927986-27-4

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine

Cat. No. B1317380
M. Wt: 153.22 g/mol
InChI Key: CMVDLQMORGEVAE-UHFFFAOYSA-N
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Description

“2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine” can be represented by the SMILES string Cn1ccnc1CN . The empirical formula is C5H9N3 , and the molecular weight is 111.15 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine” are not detailed in the available literature, imidazole compounds are known to participate in a variety of chemical reactions .

Scientific Research Applications

Imidazole Derivatives in Drug Development

Imidazole and its derivatives, such as imiquimod, are recognized for their immune-modifying properties. Imiquimod, for example, activates the immune system through localized induction of cytokines like IFN-α, -β, and various interleukins without inherent antiviral or antiproliferative activity in vitro. Its utility spans treating cutaneous diseases, infections, and neoplasms due to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This illustrates the compound's potential as a topical agent for diverse skin disorders (T. Syed, 2001).

Corrosion Inhibition

Imidazoline derivatives, structurally related to the compound , serve as effective corrosion inhibitors. Their chemistry involves a 5-membered heterocyclic ring conducive to adsorption on metal surfaces. This feature is leveraged in the petroleum industry to prevent corrosion, showcasing the chemical's low toxicity, cost-effectiveness, and environmental friendliness (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Heterocyclic Compound Synthesis

Imidazole derivatives are key in synthesizing a variety of heterocyclic compounds. Their reactivity makes them valuable as building blocks for creating pyrazolo-imidazoles, thiazoles, and other heterocycles. This versatility is crucial for generating novel molecules with potential applications in pharmaceuticals and dyes (M. A. Gomaa & H. Ali, 2020).

Flavor Compounds in Foods

Branched aldehydes, including derivatives similar to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, play a significant role in flavor formation in foods. Their synthesis from amino acids and their impact on food flavor underscore the chemical's importance in food science and technology (B. Smit, W. Engels, & G. Smit, 2009).

properties

IUPAC Name

2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)7(9)8-10-4-5-11(8)3/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVDLQMORGEVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586432
Record name 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine

CAS RN

927986-27-4
Record name 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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